3-(Isoquinolin-4-yl)prop-2-enoic acid
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Overview
Description
3-(Isoquinolin-4-yl)prop-2-enoic acid is a chemical compound that belongs to the class of isoquinoline derivatives. It is known for its various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-4-yl)prop-2-enoic acid can be achieved through various methods. One common approach involves the use of isoquinoline as a starting material. The isoquinoline undergoes a series of reactions, including alkylation and oxidation, to form the desired product. The reaction conditions typically involve the use of strong acids or bases as catalysts .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of metal catalysts to enhance the efficiency and yield of the reaction. The industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Isoquinolin-4-yl)prop-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, and metal catalysts. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoquinoline compounds .
Scientific Research Applications
3-(Isoquinolin-4-yl)prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as anti-inflammatory and antitumor effects.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Isoquinolin-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(Isoquinolin-4-yl)prop-2-enoic acid include:
Isoquinoline: A parent compound of the isoquinoline derivatives.
3-(Isoquinolin-4-yl)propanoic acid: A structurally related compound with similar properties.
4-Isoquinolinecarboxylic acid: Another isoquinoline derivative with comparable biological activities
Uniqueness
This compound is unique due to its specific structural features and the range of biological activities it exhibits.
Properties
IUPAC Name |
(E)-3-isoquinolin-4-ylprop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)6-5-10-8-13-7-9-3-1-2-4-11(9)10/h1-8H,(H,14,15)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYIJIGCUZLGRC-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NC=C2/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.